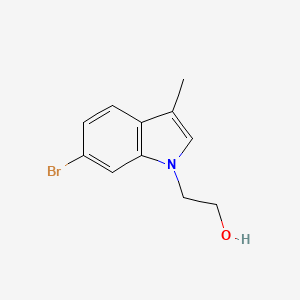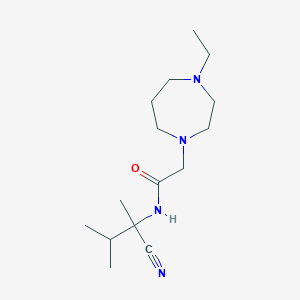![molecular formula C13H16FN5O B2704782 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide CAS No. 2199815-58-0](/img/structure/B2704782.png)
3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, an imidazo[1,2-b]pyridazine moiety, and a pyrrolidine ring
作用机制
Target of Action
The primary target of the compound 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with TAK1 and inhibits its activity. This inhibition occurs at nanomolar concentrations . The compound’s interaction with TAK1 results in a decrease in the kinase’s enzymatic activity .
Biochemical Pathways
The inhibition of TAK1 by this compound affects various biochemical pathways. TAK1 is known to be involved in several signaling pathways, including those triggered by cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 can therefore have wide-ranging effects on these pathways.
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TAK1’s enzymatic activity and the subsequent effects on cell growth, differentiation, and apoptosis . In the context of multiple myeloma, this compound and its analogs have been shown to inhibit the growth of multiple myeloma cell lines .
生化分析
Biochemical Properties
The imidazo[1,2-b]pyridazine moiety of 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at various positions dictate kinase selectivity and potency .
Molecular Mechanism
Related compounds have been found to inhibit the enzymatic activity of TAK1, a serine/threonine kinase important for cell growth, differentiation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions, such as the Suzuki reaction, followed by functionalization to introduce the fluorine atom and the pyrrolidine ring. The final step involves amidation to attach the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has potential as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets can provide insights into biological processes.
Medicine
Medically, this compound shows promise as a therapeutic agent. Its potential to inhibit certain enzymes or receptors could make it useful in the treatment of diseases such as cancer and inflammation.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.
相似化合物的比较
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: : These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents and functional groups.
Pyrrolidine derivatives: : These compounds contain the pyrrolidine ring but may have different substituents and functional groups.
Uniqueness
3-Fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide is unique due to its specific combination of fluorine, imidazo[1,2-b]pyridazine, and pyrrolidine moieties. This combination provides distinct chemical and biological properties that set it apart from other similar compounds.
属性
IUPAC Name |
3-fluoro-1-imidazo[1,2-b]pyridazin-6-yl-N,N-dimethylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-17(2)12(20)13(14)5-7-18(9-13)11-4-3-10-15-6-8-19(10)16-11/h3-4,6,8H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBNGBLYBDEHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(C1)C2=NN3C=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

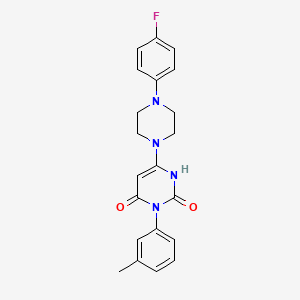
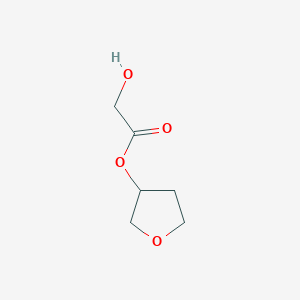
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2704704.png)
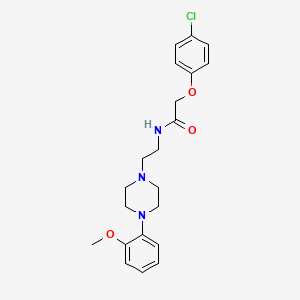
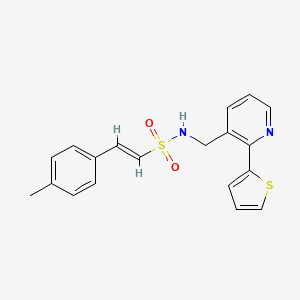
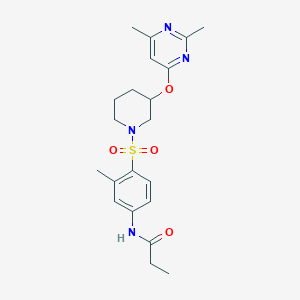

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)
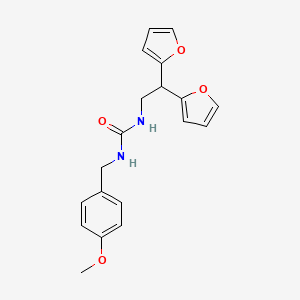
![12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile](/img/structure/B2704718.png)
![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2704720.png)
